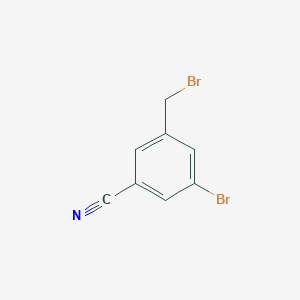

3-Bromo-5-(bromomethyl)benzonitrile

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-5-(bromomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2N/c9-4-6-1-7(5-11)3-8(10)2-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHGEUWDTPFLKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C#N)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561726 | |

| Record name | 3-Bromo-5-(bromomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124289-24-3 | |

| Record name | 3-Bromo-5-(bromomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-(bromomethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Brominated Benzonitriles As Synthetic Intermediates

Brominated benzonitriles are a class of organic compounds of considerable importance in synthetic and medicinal chemistry. nih.gov The presence of the nitrile group and one or more bromine atoms on the aromatic ring provides multiple points for chemical modification. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to form various heterocyclic systems.

The bromine atoms, being good leaving groups, are particularly useful as "chemical handles" for forming new carbon-carbon and carbon-heteroatom bonds. wipo.int They are excellent substrates for a wide array of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. google.com This reactivity allows for the precise and efficient assembly of complex molecular scaffolds from relatively simple precursors.

A prominent example of the utility of brominated aromatic intermediates is in the synthesis of "sartan" drugs, a class of antihypertensives. nih.gov While not using 3-Bromo-5-(bromomethyl)benzonitrile itself, the synthesis of drugs like Losartan and Valsartan often relies on intermediates like Bromo-OTBN (4-Bromomethyl-2-Cyanobiphenyl), where a bromine atom is crucial for building the final active pharmaceutical ingredient (API). nih.gov Similarly, brominated compounds are key starting materials in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs. nih.govnih.gov The synthesis of the PARP inhibitor Olaparib, for instance, involves intermediates derived from brominated precursors. rsc.orggoogle.com This established use in drug discovery highlights the strategic value of brominated benzonitriles in constructing the core structures of biologically active molecules.

Overview of Strategic Applications in Research Chemistry

The unique bifunctional nature of 3-Bromo-5-(bromomethyl)benzonitrile makes it a strategic choice for the synthesis of specific, complex heterocyclic systems where two distinct points of attachment are required. The differential reactivity of the aryl bromide versus the benzylic bromide allows for sequential, controlled reactions. The benzylic bromide is highly susceptible to nucleophilic substitution, while the aryl bromide is more suited for metal-catalyzed cross-coupling reactions.

A specific application of this strategy is detailed in the patent literature for the synthesis of novel anticancer agents. google.com this compound is used as a key building block in the preparation of tricyclic fused pyridin-2-one derivatives. google.com These molecules are designed as inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically BRD4, which are considered important targets in oncology. google.com

In the documented synthetic route, this compound is reacted with a phenolic precursor. The reaction proceeds via a nucleophilic substitution where the phenol's hydroxyl group displaces the benzylic bromide, forming an ether linkage. This step efficiently connects the 3-bromo-5-cyanobenzyl moiety to the core of the target molecule, leaving the aryl bromide available for subsequent transformations. This application demonstrates the compound's role in providing a critical structural fragment necessary for the final molecule's intended biological activity. google.com

Scope of Academic Research on 3 Bromo 5 Bromomethyl Benzonitrile

Strategies for Carbon-Bromine Bond Formation in Aromatic Systems

Regioselective Bromination of Benzonitrile (B105546) Precursors

The initial step in a logical synthesis of this compound often involves the regioselective bromination of an appropriate benzonitrile precursor. Starting with 3-methylbenzonitrile (B1361078), an electrophilic aromatic substitution is required to introduce a bromine atom onto the ring. The nitrile (-CN) group is a meta-directing deactivator, while the methyl (-CH3) group is an ortho-, para-directing activator. Therefore, the substitution pattern is determined by the interplay of these directing effects. Bromination is expected to occur at positions ortho or para to the methyl group and meta to the nitrile group. This leads to bromination at the C5 position, yielding 3-bromo-5-methylbenzonitrile (B157054).

Various reagents can be employed for this transformation, including molecular bromine (Br₂) with a Lewis acid catalyst, or N-Bromosuccinimide (NBS) in the presence of an acid catalyst. mdpi.comresearchgate.net The choice of solvent and catalyst is crucial for controlling regioselectivity and preventing unwanted side reactions. manac-inc.co.jp For instance, reagents like N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA) have been shown to be highly regioselective for the bromination of aromatic compounds under mild conditions. organic-chemistry.org

Radical Bromination of Alkyl Side Chains

Once the aromatic ring is appropriately substituted, the next critical step is the bromination of the methyl group at the benzylic position. This is achieved through a free radical substitution reaction, known as benzylic bromination. libretexts.orglibretexts.org This reaction is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate. libretexts.orglibretexts.org

N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination. commonorganicchemistry.commasterorganicchemistry.com Its primary advantage is its ability to provide a low, constant concentration of molecular bromine (Br₂) throughout the reaction. libretexts.orgmasterorganicchemistry.comlibretexts.org This is achieved through the reaction of NBS with trace amounts of hydrogen bromide (HBr) that are generated during the initiation phase. libretexts.orgyoutube.com This low concentration of Br₂ is crucial to favor radical substitution at the benzylic position over electrophilic addition to the aromatic ring, which could occur if high concentrations of Br₂ were used. masterorganicchemistry.comyoutube.com The reaction, often referred to as the Wohl-Ziegler reaction, is typically carried out in a nonpolar solvent like carbon tetrachloride (CCl₄), although safer alternatives are now preferred. wikipedia.org

To start the radical chain reaction, an initiator is required. These are molecules that readily decompose upon heating or irradiation to form free radicals. chemistrysteps.com Common initiators for benzylic bromination include dibenzoyl peroxide and 2,2'-azobis(isobutyronitrile) (AIBN). libretexts.orgcommonorganicchemistry.com

Dibenzoyl Peroxide: Upon heating, dibenzoyl peroxide undergoes homolytic cleavage of the weak oxygen-oxygen bond to form two benzoyloxy radicals. These radicals can then abstract a hydrogen atom from the benzylic position of the substrate to initiate the chain reaction. libretexts.org

AIBN: AIBN is another widely used initiator that decomposes upon heating (typically around 70-85 °C) to produce two 2-cyano-2-propyl radicals and nitrogen gas. libretexts.org These radicals initiate the bromination process. AIBN is often considered a "cleaner" initiator than peroxides as it is less prone to side reactions. libretexts.orgresearchgate.net The choice between initiators can depend on the specific substrate and desired reaction conditions. reddit.com Both light (photochemical initiation) and heat (thermal initiation) can be used to trigger the decomposition of these initiators. manac-inc.co.jplibretexts.org

Precursor Design and Functional Group Interconversions

The synthesis of this compound hinges on the strategic selection of precursors and the application of functional group interconversions. The most direct route starts from 3-methylbenzonitrile.

Synthetic Route from 3-Methylbenzonitrile:

Electrophilic Aromatic Bromination: 3-methylbenzonitrile is treated with a brominating agent like NBS and an acid catalyst to selectively install a bromine atom at the 5-position, yielding 3-bromo-5-methylbenzonitrile.

Radical Benzylic Bromination: The resulting 3-bromo-5-methylbenzonitrile is then subjected to radical bromination using NBS and a radical initiator (AIBN or dibenzoyl peroxide) in a suitable solvent to convert the methyl group into a bromomethyl group, affording the final product, this compound. libretexts.org

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. Several green chemistry principles can be applied to the synthesis of this compound and its analogues.

Key areas for green improvements include:

Solvent Replacement: Traditional solvents for benzylic bromination, such as carbon tetrachloride (CCl₄), are toxic and ozone-depleting. wikipedia.org Research has focused on finding safer alternatives. Acetonitrile (B52724) has been shown to be an effective solvent for light-induced benzylic brominations. acs.org Other studies have explored the use of water or ionic liquids as green solvents for bromination reactions. researchgate.netrsc.orgrsc.org

Catalysis and Reagents: The development of recyclable brominating agents and catalysts reduces waste. For instance, some sulfonamide-based brominating agents can be recovered and reused. organic-chemistry.org The use of ionic liquids that can act as both a solvent and a catalyst simplifies purification and allows for recycling. rsc.orgresearchgate.net

Energy Sources: Photochemical methods, using visible light from sources like household lamps or LEDs, can replace potentially hazardous chemical initiators like peroxides. acs.orgresearchgate.net These light-induced reactions can often be performed at room temperature, reducing energy consumption. researchgate.net Flow chemistry setups combined with photochemical activation offer a safe, scalable, and efficient method for benzylic brominations. acs.org

The application of these green methodologies can significantly reduce the environmental impact of synthesizing this compound, making the process more sustainable. researchgate.netelsevierpure.com

Cross-Coupling Reactions at the Aromatic Bromine Site

The presence of a bromine atom on the aromatic ring of this compound opens the door to a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are predominantly catalyzed by transition metals, with palladium-based systems being the most extensively studied.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an excellent substrate for such transformations. These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The reactivity of the aryl bromide allows for the introduction of various substituents, including alkyl, aryl, and vinyl groups.

A variety of palladium catalysts and ligand systems have been developed to facilitate these couplings, often with high efficiency and functional group tolerance. nih.govnih.gov The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction conditions and achieving the desired product in high yield.

Suzuki-Miyaura Coupling Reactions with Boronic Acids and Esters

Among the palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling is one of the most widely used due to its mild reaction conditions, the commercial availability of a vast array of boronic acids and esters, and the low toxicity of the boron-containing byproducts. libretexts.orgnih.gov This reaction involves the coupling of the aryl bromide of this compound with an organoboron reagent in the presence of a palladium catalyst and a base. nih.gov

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Image of the general reaction scheme for Suzuki-Miyaura coupling

The reaction is compatible with a broad range of functional groups on both the boronic acid and the aryl halide, making it a powerful tool for the synthesis of diverse molecular architectures. nih.govnih.gov For instance, coupling with arylboronic acids leads to the formation of biaryl structures, which are prevalent in many biologically active compounds and advanced materials.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 3-(Bromomethyl)-5-phenylbenzonitrile | 92 | nih.gov |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 3-(Bromomethyl)-5-(4-methoxyphenyl)benzonitrile | 88 | nih.gov |

| Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 3-(Bromomethyl)-5-(thiophen-2-yl)benzonitrile | 85 | rsc.org |

Other Transition Metal-Catalyzed Coupling Strategies

While palladium catalysis is dominant, other transition metals like nickel and copper can also be employed for cross-coupling reactions involving aryl bromides. Nickel catalysts, in particular, have gained attention as a more earth-abundant and cost-effective alternative to palladium. scholaris.ca These catalysts can promote similar transformations, such as Suzuki-Miyaura, Negishi, and Stille couplings.

Copper-catalyzed reactions, such as the Ullmann condensation, provide a means for forming carbon-heteroatom bonds, for example, by coupling with amines, alcohols, or thiols. These methods further expand the synthetic utility of this compound, allowing for the introduction of a wider range of functional groups.

Reactions of the Bromomethyl Moiety

The bromomethyl group (-CH₂Br) in this compound is a reactive benzylic halide, making it susceptible to a variety of transformations, most notably nucleophilic substitution and reduction.

Nucleophilic Substitution Reactions of the Benzylic Bromide

The benzylic bromide is an excellent electrophile and readily undergoes Sₙ2 reactions with a wide range of nucleophiles. This allows for the introduction of diverse functionalities at the benzylic position, providing a powerful handle for molecular diversification.

Common nucleophiles include:

Cyanide: to form the corresponding acetonitrile derivative.

Azide (B81097): to introduce an azido (B1232118) group, which can be further transformed into an amine or participate in click chemistry.

Amines: to form secondary or tertiary benzylic amines.

Alcohols and Phenols: to generate ethers.

Thiols: to produce thioethers.

Carboxylates: to form esters.

Table 2: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Solvent | Product | Reference |

| Cyanide | NaCN | DMSO | 3-Bromo-5-(cyanomethyl)benzonitrile | |

| Azide | NaN₃ | DMF | 3-Azidomethyl-5-bromobenzonitrile | |

| Phenol (B47542) | Phenol, K₂CO₃ | Acetone | 3-Bromo-5-(phenoxymethyl)benzonitrile | |

| Thiophenol | Thiophenol, Et₃N | CH₂Cl₂ | 3-Bromo-5-(phenylthiomethyl)benzonitrile |

Reductive Transformations of the Bromomethyl Group

The bromomethyl group can be reduced to a methyl group, providing a route to 3-bromo-5-methylbenzonitrile. This transformation can be achieved using various reducing agents. A common method is catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. Other reducing agents, such as tributyltin hydride (Bu₃SnH) with a radical initiator like azobisisobutyronitrile (AIBN), can also be effective.

These reductive methods are generally mild and high-yielding, offering a straightforward way to remove the benzylic bromine while leaving the aryl bromide and nitrile functionalities intact for further manipulation.

Formation of Organometallic Intermediates (e.g., Grignard Reagents, Organolithiums)

The differential reactivity of the benzylic and aryl bromides in this compound allows for the selective formation of organometallic reagents. The benzylic bromide is significantly more reactive towards nucleophilic substitution and oxidative addition than the aryl bromide.

Grignard Reagents: The formation of a Grignard reagent would typically be expected to occur at the more reactive benzylic position. However, the high reactivity of benzylic Grignard reagents makes them prone to side reactions, such as homocoupling. Selective formation of the aryl Grignard reagent is challenging and often requires specialized conditions, such as low temperatures and specific activating agents, to prevent reaction at the benzylic site.

Organolithium Reagents: Halogen-lithium exchange is a common method for generating organolithium species. Treatment of this compound with an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures (e.g., -78 °C) would preferentially occur at the aryl bromide position. This selectivity arises because the halogen-lithium exchange is generally faster for aryl bromides than the competing nucleophilic attack at the benzylic bromide or the nitrile group at these low temperatures. The resulting aryllithium intermediate can then be trapped with various electrophiles.

Transformations of the Nitrile Functional Group

The nitrile group of this compound is a key functional handle that can be converted into several other important chemical moieties.

Hydrolysis to Carboxylic Acids and Derivatives

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orglibretexts.org This transformation proceeds through an amide intermediate. libretexts.org For instance, heating the compound in a strong aqueous acid, such as sulfuric acid, or with a strong base like sodium hydroxide, followed by acidic workup, will yield 3-bromo-5-(bromomethyl)benzoic acid. libretexts.orglibretexts.org The related compound, m-toluic acid, can be converted to 3-(bromomethyl)benzoic acid using N-bromosuccinimide (NBS) and a radical initiator, highlighting a related transformation pathway for similar structures. prepchem.comchemicalbook.com

| Reactant | Reagents & Conditions | Product | Yield |

| m-Toluic acid | 1. NBS, Benzoyl Peroxide (BPO) 2. Dichloromethane, Reflux, 2h | 3-(Bromomethyl)benzoic acid | 86% chemicalbook.com |

| m-Toluic acid | 1. NBS, AIBN 2. CCl₄, Reflux, 20 min | 3-(Bromomethyl)benzoic acid | 80.5% prepchem.com |

Reduction to Amines

The nitrile functionality can be readily reduced to a primary amine. libretexts.org A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is highly effective for this conversion, transforming the nitrile into a benzylic amine. libretexts.orglibretexts.orgchemistrysteps.com The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. libretexts.org The resulting product would be [3-bromo-5-(bromomethyl)phenyl]methanamine. This primary amine can be a crucial intermediate for the synthesis of more complex molecules.

| Starting Material | Reagent | Product |

| Generic Nitrile | LiAlH₄ | Primary Amine libretexts.orgchemistrysteps.com |

| (3-Bromo-5-(trifluoromethyl)phenyl)methanamine | (Not a direct product, but a related amine structure) | bldpharm.com |

Cycloaddition Reactions of the Nitrile

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, serving as a dipolarophile to construct five-membered heterocycles. beilstein-journals.orgoup.com A prominent example is the [3+2] cycloaddition with azides to form tetrazoles. organic-chemistry.orgresearchgate.net This reaction can be promoted by various catalysts or conducted under thermal conditions. For example, reacting this compound with sodium azide in the presence of a Lewis acid like zinc chloride can yield the corresponding tetrazole derivative. organic-chemistry.org Another important cycloaddition is with nitrile imines, which are transient intermediates often generated in situ, to produce 1,2,4-triazoles. oup.com

| Reaction Type | Dipole | Dipolarophile | Product |

| [3+2] Cycloaddition | Azide (e.g., NaN₃) | Aryl Nitrile | Tetrazole organic-chemistry.org |

| [3+2] Cycloaddition | Nitrile Imine | Aryl Nitrile | 1,2,4-Triazole oup.com |

| 1,3-Dipolar Cycloaddition | Nitrile Oxide | Alkene/Alkyne | Isoxazoline/Isoxazole beilstein-journals.org |

Reactions with Heteroatom Reagents (e.g., Selenation)

The nitrile group can react with selenium-based reagents to form selenium-containing heterocycles. For instance, treatment with elemental selenium and a reducing agent can lead to the formation of selenoamides, which are precursors to other organoselenium compounds. acs.org A more direct approach involves the reaction with reagents that facilitate the synthesis of selenadiazoles. thieme-connect.dersc.org For example, a one-pot synthesis of 3,5-diaryl-1,2,4-selenadiazoles from aryl nitriles has been developed, involving an in-situ selenoamidation followed by oxidative dimerization. thieme-connect.de Another novel method involves the reaction of nitriles with 2-pyridylselenyl halides to form cationic 1,2,4-selenadiazoles in high yields. rsc.orgnih.gov

| Reaction | Reagents | Intermediate/Product | Reference |

| Selenadiazole Synthesis | Aryl Nitriles, Se, Hydrazine, I₂/DMSO | 1,3,4-Selenadiazoles | nih.gov |

| Selenadiazole Synthesis | Aryl Nitriles, Se, Cyanuric Chloride, DMSO | 3,5-Diaryl-1,2,4-selenadiazoles | thieme-connect.de |

| Cationic Selenadiazole Synthesis | Unactivated Nitriles, 2-Pyridylselenyl Halides | Cationic 1,2,4-selenadiazoles | rsc.orgnih.gov |

Tandem Reactions and Cascade Processes Utilizing Multiple Reactive Sites

The trifunctional nature of this compound makes it an ideal substrate for tandem or cascade reactions, where multiple transformations occur in a single synthetic operation. For example, a sequence could be initiated by a nucleophilic substitution at the highly reactive benzylic bromide position. The introduced nucleophile could contain a functional group that subsequently reacts with either the aryl bromide (e.g., via an intramolecular Heck or Suzuki coupling) or the nitrile group (e.g., via an intramolecular addition).

A patent describes a reaction where this compound is reacted with potassium phthalate (B1215562) in DMF. google.com This represents a nucleophilic substitution at the benzylic position, which could be the first step in a more complex, multi-step synthesis targeting specific pharmaceutical compounds. google.com While not a true one-pot tandem reaction, it illustrates how the reactive sites can be addressed sequentially to build molecular complexity. Designing a true cascade process would involve carefully selecting a reagent that can orchestrate a series of intramolecular events, leading to the rapid construction of complex heterocyclic frameworks.

Advanced Organic Transformations Involving this compound

The structural features of this compound, namely the presence of a reactive bromomethyl group and a bromine atom on the aromatic ring, suggest its potential as a versatile building block in organic synthesis. The bromomethyl group is a key functional handle for introducing the 3-bromo-5-cyanobenzyl moiety into a target molecule through nucleophilic substitution reactions. The bromine atom on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

In the context of stereoselective synthesis, the introduction of a chiral center would typically involve either the use of a chiral nucleophile reacting with the bromomethyl group, or the employment of a chiral catalyst to control the stereochemical outcome of a subsequent transformation. For instance, the alkylation of a chiral enolate with this compound could theoretically proceed with diastereoselectivity. Similarly, asymmetric catalysis could be employed in reactions involving the cyano or bromo substituents, although such examples are not specifically documented for this compound.

Regioselectivity would be a key consideration in reactions involving the two different bromine atoms. The benzylic bromide of the bromomethyl group is significantly more reactive towards nucleophilic substitution than the aryl bromide. This inherent difference in reactivity allows for selective functionalization of the bromomethyl group while leaving the aryl bromide intact for subsequent transformations. For example, a Grignard reagent would selectively react with the bromomethyl group.

Despite these theoretical possibilities, the absence of published research specifically detailing the stereoselective and regioselective applications of this compound means that no data tables or detailed research findings can be presented at this time. Further research would be required to explore and document the potential of this compound in advanced organic transformations.

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Methods for Functionalization

The selective functionalization of the two C-Br bonds and the nitrile group in 3-Bromo-5-(bromomethyl)benzonitrile is a key area of research. While traditional palladium-catalyzed cross-coupling reactions are standard, future developments are centered on more sustainable, cost-effective, and efficient catalytic systems.

The focus is shifting from precious metal catalysts like palladium to earth-abundant alternatives such as iron and copper. Iron-based catalysts, for instance, are being explored for Suzuki biaryl cross-coupling reactions, which could offer a more sustainable method for functionalizing the aryl bromide position. researchgate.net Similarly, copper-catalyzed reactions, including halogenation, C-O bond formation for phenol (B47542) synthesis, and C-H functionalization, present powerful strategies for creating diverse derivatives from aryl halide precursors. mdpi.com

Electrochemical methods are also emerging as a green alternative for C-H/N-H cross-coupling reactions, eliminating the need for external chemical oxidants and metal catalysts. acs.org Such protocols could be adapted for the direct functionalization of the benzonitrile (B105546) core. Furthermore, novel platinum-based catalysts have demonstrated high efficiency in the hydration of bromobenzonitriles to their corresponding amides under mild conditions, a transformation that enhances the molecular diversity accessible from this scaffold.

| Catalyst System | Target Functional Group | Reaction Type | Reported Yield | Reference |

| Iron-based w/ NHC ligand | Aryl Halide | Suzuki Coupling | Excellent (on related substrates) | researchgate.net |

| Copper(I) Iodide / 1,10-phenanthroline | Aryl Halide | Finkelstein Reaction (Iodination) | Good (in flow) | mdpi.com |

| Platinum(II) chloride / Silver Nitrate | Nitrile | Catalytic Hydration | >99% | |

| Palladium on Carbon (Pd/C) | Aryl Halide | Direct Arylation | High (on polyfluorobenzenes) | researchgate.net |

Table 1: Comparison of emerging catalytic methods applicable to the functionalization of bromobenzonitrile scaffolds.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes involving this compound into continuous flow chemistry and automated platforms represents a significant leap forward in production efficiency and safety. Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers superior control over reaction parameters such as temperature, pressure, and mixing. nih.gov

For a reactive molecule like this compound, flow chemistry can mitigate risks associated with handling hazardous reagents and managing exothermic reactions. Transposing reactions such as halogenations, nitrations, or high-energy cross-couplings into a flow regime can lead to marked increases in reaction rates and yields. For example, an aldol (B89426) reaction that required 24 hours in a batch process was completed in just 20 minutes in a flow reactor. beilstein-journals.org This acceleration is a common advantage of flow systems. beilstein-journals.org

The defined reactive sites of this compound make it an ideal candidate for automated synthesis platforms. These systems can perform multi-step syntheses to rapidly generate libraries of analogues by systematically reacting the benzyl (B1604629) bromide, aryl bromide, and nitrile functionalities with a diverse set of reagents. This high-throughput approach is invaluable for accelerating drug discovery and materials science research.

| Parameter | Batch Synthesis | Flow Chemistry | Reference |

| Reaction Time | Hours (e.g., 6-24) | Minutes (e.g., 6-20) | beilstein-journals.org |

| Heat Transfer | Slow, inefficient | Fast, highly efficient | nih.gov |

| Safety | Higher risk with hazardous reagents | Enhanced safety, smaller volumes | nih.gov |

| Scalability | Complex | Straightforward scale-out | mdpi.com |

| Yield & Selectivity | Variable | Often higher | beilstein-journals.org |

Table 2: A comparative overview of batch versus flow chemistry for the synthesis of complex organic molecules.

Exploration of New Application Areas Beyond Current Scope

While this compound is a staple in the synthesis of intermediates for pharmaceuticals and agrochemicals, its potential extends into several cutting-edge fields. The unique arrangement of its functional groups allows for the creation of complex and highly functionalized molecules with novel applications.

One promising area is the development of new anticancer agents. Scaffolds containing bromo-substituted aromatic rings are integral to the design of molecules targeting cancer-related pathways. For instance, derivatives of 1-benzyl-5-bromoindolin-2-one have been synthesized and shown to possess potent inhibitory activity against VEGFR-2, a key protein in tumor angiogenesis. nih.govmdpi.com The this compound core could serve as a starting point for similar therapeutic agents.

The compound is also a candidate for creating functionalized materials. Halogenated aromatic compounds are used in the synthesis of high-performance polymers and dyes. numberanalytics.com The nitrile group can participate in cycloaddition reactions, such as the hetero-Diels-Alder reaction, to form complex heterocyclic systems, which are foundational for new materials and pharmaceuticals. wikipedia.org Furthermore, the ability to generate reactive intermediates from such scaffolds is being harnessed for interactome mapping, a technique to identify protein-protein interactions within a cell. rsc.org

Advanced Computational Design of Derivatives with Targeted Reactivity

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of new molecules. For a scaffold like this compound, in silico methods can predict reactivity, guide synthetic efforts, and design derivatives with specific, targeted properties.

Quantum chemical calculations, such as Density Functional Theory (DFT), can elucidate reaction mechanisms and predict the stereoselectivity of transformations. This approach has been successfully used to understand and control the chirality of axially chiral benzonitriles during their synthesis. nih.gov Such calculations could be applied to selectively target either the aryl or benzyl bromide position of this compound by modeling transition states with various catalysts and reagents.

In silico screening strategies that computationally test the viability of numerous reactions before any lab work is performed are gaining traction. drugtargetreview.com This can rapidly identify promising reaction pathways and conditions for creating novel compounds. For drug discovery, molecular docking and dynamic simulations can model how derivatives of this compound might bind to a biological target, such as an enzyme's active site. nih.govmdpi.com This allows for the rational design of molecules with enhanced potency and selectivity, saving significant time and resources in the development pipeline.

| Computational Method | Application | Potential Impact on this compound Research | Reference |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms and stereoselectivity. | Predict site-selectivity of functionalization (aryl vs. benzyl bromide); guide catalyst selection. | nih.gov |

| Molecular Docking | Predict binding modes of ligands to biological targets. | Design derivatives with high affinity for specific enzymes or receptors (e.g., kinases). | nih.govmdpi.com |

| In Silico Reaction Screening | High-throughput virtual screening of potential reactions. | Discover novel transformations and optimize reaction conditions for library synthesis. | drugtargetreview.com |

| Linear Programming Algorithms | Optimize metabolic pathways for biosynthesis. | Design engineered organisms for the bio-production of complex derivatives. | nih.govnih.gov |

Table 3: Applications of advanced computational methods in the design and synthesis of novel chemical derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Bromo-5-(bromomethyl)benzonitrile, and how can purity be optimized?

- Methodology : The compound is synthesized via bromination of precursor nitriles. For example, a protocol starting with o-cyanotoluene yields 2-(bromomethyl)benzonitrile through bromination , and analogous methods apply to the 3-bromo-5-substituted derivative. Column chromatography (CH₂Cl₂/hexane, 40:60) is effective for purification, achieving >94% yield . Purity optimization requires careful control of reaction stoichiometry, temperature, and chromatographic solvent gradients.

Q. How is structural characterization performed for this compound?

- Methodology :

- Crystallography : X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond angles and dihedral angles .

- Spectroscopy : IR spectroscopy identifies nitrile (C≡N, ~2220 cm⁻¹) and C-Br stretches (500–700 cm⁻¹) .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight (FW: 274.96 g/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.